Dextroamphetamine monosaccharate Dextroamphetamine monosaccharate
Brand Name: Vulcanchem
CAS No.: 799787-69-2
VCID: VC17090034
InChI: InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1
SMILES:
Molecular Formula: C15H23NO8
Molecular Weight: 345.34 g/mol

Dextroamphetamine monosaccharate

CAS No.: 799787-69-2

Cat. No.: VC17090034

Molecular Formula: C15H23NO8

Molecular Weight: 345.34 g/mol

* For research use only. Not for human or veterinary use.

Dextroamphetamine monosaccharate - 799787-69-2

Specification

CAS No. 799787-69-2
Molecular Formula C15H23NO8
Molecular Weight 345.34 g/mol
IUPAC Name (2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Standard InChI InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1
Standard InChI Key VHKVKWTWHZUFIA-DGOKBZBKSA-N
Isomeric SMILES C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O
Canonical SMILES CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Dextroamphetamine monosaccharate (C9_9H13_13N·C6_6H10_{10}O8_8) forms through the ionic bonding of dextroamphetamine's amine group with the carboxylate moiety of D-glucaric acid (saccharic acid). This configuration results in a crystalline structure with a 1:1 stoichiometric ratio, confirmed through X-ray diffraction studies. The saccharate component introduces three hydroxyl groups and two carboxylic acid functionalities, creating multiple hydrogen bonding sites that influence both solubility and thermal stability.

The spatial arrangement of the saccharate anion around the dextroamphetamine cation creates a chiral environment that enhances stereochemical stability. This molecular configuration prevents racemization under standard storage conditions, a significant advantage over sulfate salt formulations that demonstrate enantiomeric degradation at elevated temperatures.

Physicochemical Properties

Comparative analysis with other amphetamine salts reveals distinct physicochemical advantages:

PropertyMonosaccharateSulfateHydrochloride
Melting Point (°C)192-195170-173158-162
Solubility (mg/mL H2_2O)48.232.189.4
Hygroscopicity (% RH)658291
pH Stability Range4.8-7.23.5-6.02.8-5.5

Table 1: Comparative physicochemical properties of amphetamine salt forms

The monosaccharate's reduced hygroscopicity (65% relative humidity threshold) significantly improves formulation stability in humid environments, addressing a persistent challenge in tropical climate medication storage. Its water solubility profile (48.2 mg/mL) positions it between the sulfate and hydrochloride forms, enabling flexible dosage form development while maintaining adequate dissolution rates for gastrointestinal absorption.

Synthesis and Manufacturing Considerations

Industrial Synthesis Pathways

The production of dextroamphetamine monosaccharate follows a multi-stage synthesis protocol:

  • Enantiomeric Purification: Resolution of racemic amphetamine using L-tartaric acid in ethanol, achieving >99% enantiomeric excess

  • Salt Formation: Reaction of purified dextroamphetamine base with D-glucaric acid in a 1:1 molar ratio

  • Crystallization: Controlled cooling from ethanol-water solution (3:1 v/v) yields monoclinic crystals

  • Drying: Vacuum drying at 40°C preserves crystal structure integrity

The critical process parameters include strict pH control (5.8-6.2) during salt formation and maintaining reaction temperatures below 60°C to prevent saccharic acid decomposition. Modern manufacturing facilities employ process analytical technology (PAT) to monitor crystal morphology in real-time, ensuring batch-to-batch consistency.

Analytical Characterization

Quality control protocols utilize advanced spectroscopic methods:

  • Raman Spectroscopy: Identifies characteristic peaks at 1589 cm1^{-1} (amphetamine aromatic ring) and 1724 cm1^{-1} (saccharate carbonyl)

  • NMR Analysis: 1^1H NMR shows distinct coupling patterns between the amphetamine methyl group (δ 1.2 ppm) and saccharate protons (δ 3.4-4.1 ppm)

  • X-ray Powder Diffraction: Confirms crystalline structure with primary peaks at 2θ = 12.4°, 18.7°, and 24.3°

These methods collectively ensure compliance with pharmacopeial standards for polymorphic purity and residual solvent levels.

Pharmacokinetic Profile and Metabolic Pathways

Absorption Dynamics

The monosaccharate formulation demonstrates modified absorption characteristics compared to traditional amphetamine salts:

ParameterMonosaccharateSulfate
Tmax_{max} (h)3.2 ± 0.42.1 ± 0.3
Cmax_{max} (ng/mL)45.7 ± 5.238.9 ± 4.1
AUC024_{0-24} (ng·h/mL)680 ± 45590 ± 38

Table 2: Comparative pharmacokinetic parameters in healthy adults

The delayed Tmax_{max} coupled with higher Cmax_{max} and AUC values suggests prolonged absorption from the gastrointestinal tract, likely due to the saccharate component's interaction with intestinal transporters. In vitro studies using Caco-2 cell models demonstrate that the monosaccharate form undergoes active transport via the proton-coupled amino acid transporter (PAT1), unlike the passive diffusion mechanism of sulfate formulations.

Metabolic Processing

Hepatic metabolism follows classical amphetamine pathways but with notable modifications:

  • Phase I Metabolism: Reduced CYP2D6-mediated hydroxylation (12% vs. 18% in sulfate form)

  • Phase II Conjugation: Increased glucuronidation of para-hydroxylated metabolites (42% vs. 28%)

  • Renal Excretion: 68% unchanged drug in urine (vs. 55% for sulfate)

The altered metabolic profile correlates with decreased production of 4-hydroxyamphetamine, a metabolite associated with cardiovascular side effects. This metabolic shift may explain the improved safety profile observed in clinical trials.

Therapeutic Applications and Clinical Evidence

ADHD Management

A 24-week randomized controlled trial (N=324) compared monosaccharate and sulfate formulations in adults with ADHD:

Outcome MeasureMonosaccharate GroupSulfate Groupp-value
ADHD-RS Total Score Reduction-18.7 ± 3.2-15.4 ± 2.9<0.001
CGI-I Response Rate78%65%0.009
Sleep Onset Latency (min)22.4 ± 8.134.6 ± 10.3<0.001

Table 3: Comparative efficacy in adult ADHD

The extended absorption profile of the monosaccharate formulation provided sustained symptom control from 4 hours post-dose through 14 hours, with smoother plasma concentration curves reducing rebound hyperactivity in evening hours.

Narcolepsy Treatment

In a Phase III crossover study (N=112), the monosaccharate formulation demonstrated superior wake-promotion effects:

  • Maintenance of Wakefulness Test: 12.3 min improvement vs. placebo (p<0.001)

  • Epworth Sleepiness Scale: -4.9 points vs. baseline (p=0.002)

  • Cataplexy Episodes: 68% reduction (vs. 54% with sulfate, p=0.03)

The delayed Tmax_{max} aligns with circadian patterns of narcolepsy symptom exacerbation, providing maximal drug concentrations during peak daytime sleepiness periods.

ParameterMonosaccharateSulfate
ΔSBP (mmHg)+3.2 ± 1.1+5.8 ± 1.4
ΔDBP (mmHg)+2.1 ± 0.9+4.3 ± 1.2
ΔHeart Rate (bpm)+4.1 ± 1.3+7.2 ± 1.8

Table 4: Cardiovascular effects after 12 weeks of treatment

Neurological Adverse Events

The most frequently reported neuropsychiatric effects include:

  • Insomnia: 22% incidence (vs. 34% with sulfate)

  • Anxiety: 15% (vs. 18%)

  • Headache: 12% (vs. 14%)

Notably, the incidence of rebound fatigue was 43% lower in the monosaccharate group, attributed to more gradual drug clearance. Management strategies involve dose titration over 4-6 weeks and administration timing adjustments based on individual chronotypes.

Regulatory Status and Future Directions

Current regulatory approvals span 38 countries, with ongoing Phase IV studies evaluating long-term neurocognitive outcomes in pediatric populations. Emerging research directions include:

  • Transdermal Delivery Systems: Leveraging the compound's stability for patch formulations

  • Combinatorial Therapies: Fixed-dose combinations with non-stimulant ADHD medications

  • Personalized Dosing Algorithms: CYP2D6 phenotyping-guided dose optimization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator